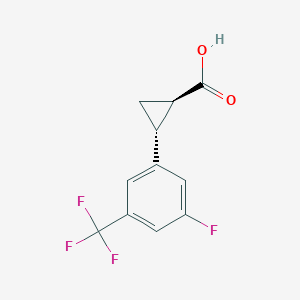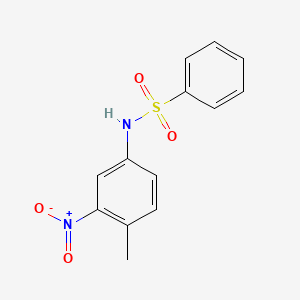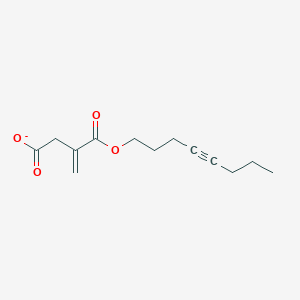
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine is a synthetic compound that combines the structural features of L-proline and fluoromethyl groups
Preparation Methods
The synthesis of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be achieved through several routes. One common method involves the protection of the NH group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by carbodiimide-promoted peptide bond formation . Another approach includes the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include modulation of enzyme activity, alteration of protein conformation, or disruption of cellular processes.
Comparison with Similar Compounds
1-(L-Prolyl)-3-(fluoromethyl)pyrrolidine can be compared with other similar compounds, such as:
Prolylproline: A dipeptide derived from L-proline, used in peptide synthesis and as a catalyst in organic reactions.
N-Fmoc-L-prolyl-L-proline: A protected dipeptide used in solid-phase peptide synthesis.
Glycyl-L-prolyl-L-glutamic acid: A neuroprotective tripeptide with potential therapeutic applications.
The uniqueness of this compound lies in its fluoromethyl group, which imparts distinct chemical and biological properties, making it a valuable tool in research and industry.
Properties
Molecular Formula |
C10H17FN2O |
|---|---|
Molecular Weight |
200.25 g/mol |
IUPAC Name |
[3-(fluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H17FN2O/c11-6-8-3-5-13(7-8)10(14)9-2-1-4-12-9/h8-9,12H,1-7H2/t8?,9-/m0/s1 |
InChI Key |
BJAOBNBPBBQNLM-GKAPJAKFSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC(C2)CF |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCC(C2)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13349275.png)

![4,8,8-Trimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13349297.png)







![(3S,4R)-4-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)tetrahydrofuran-3-ol](/img/structure/B13349332.png)

